Ethyl 5-bromothiophene-2-carboxylate physical properties
Ethyl 5-bromothiophene-2-carboxylate physical properties
An In-depth Technical Guide to Ethyl 5-bromothiophene-2-carboxylate
Authored by: A Senior Application Scientist
Introduction
Ethyl 5-bromothiophene-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development, organic synthesis, and materials science. Its structure, featuring a thiophene ring substituted with a reactive bromine atom at the 5-position and an ethyl ester group at the 2-position, makes it a versatile and valuable synthetic building block. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the ester group can be readily modified, offering a secondary point for chemical elaboration. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, reactivity, and handling protocols, grounded in authoritative data to support its application in advanced chemical research.
Core Physical and Chemical Properties
The physical state and chemical constants of a compound are foundational for its application in experimental work, dictating appropriate solvents, reaction temperatures, and storage conditions. Ethyl 5-bromothiophene-2-carboxylate is typically a colorless to light yellow or orange-green clear liquid.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5751-83-7 | [2] |
| Molecular Formula | C₇H₇BrO₂S | [2][3] |
| Molecular Weight | 235.10 g/mol | [2][3] |
| Appearance | Colourless to light yellow liquid; Light orange to yellow to green clear liquid | [1][2] |
| Boiling Point | 94-96 °C at 4 mmHg; 175 °C (at atmospheric pressure) | [2][4] |
| Density | 1.55 - 1.572 g/cm³ | [2][5] |
| Refractive Index (n20D) | 1.56 | [2][6] |
| Solubility | Slightly soluble in water | [5][7] |
| Storage Conditions | Room temperature, keep in a dark place, sealed in dry conditions; 4°C, protect from light | [4][5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of Ethyl 5-bromothiophene-2-carboxylate. The key spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In CDCl₃, the proton NMR spectrum exhibits characteristic signals for the thiophene ring protons and the ethyl ester group. The two aromatic protons appear as doublets around δ 7.53-7.6 ppm and δ 7.06-7.12 ppm, with a coupling constant (J) of approximately 4 Hz, indicative of coupling between protons on adjacent carbons in the thiophene ring.[1][8] The ethyl group presents as a quartet around δ 4.30-4.35 ppm (O-CH₂) and a triplet around δ 1.34-1.38 ppm (CH₃), both with a coupling constant of about 7 Hz.[1][8]
Mass Spectrometry (MS)
-
The mass spectrum provides definitive evidence of the compound's molecular weight and elemental composition. The electron spray ionization (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 234.1.[1] Gas chromatography-mass spectrometry (GC-MS) reveals a top peak at m/z 191 and a second-highest peak at m/z 189, which is characteristic of the isotopic pattern of a molecule containing one bromine atom.[3]
Infrared (IR) Spectroscopy
-
The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the region of 1690-1760 cm⁻¹.
Ultraviolet (UV) Spectroscopy
-
In hexane, Ethyl 5-bromothiophene-2-carboxylate displays a maximum absorption (λmax) at 277 nm.[1][5]
Synthesis, Reactivity, and Applications
The utility of Ethyl 5-bromothiophene-2-carboxylate stems from its straightforward synthesis and its predictable reactivity, making it a staple intermediate.
Synthetic Protocols
Two primary routes are commonly employed for its preparation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Esterification of 5-Bromothiophene-2-carboxylic Acid This is a classic Fischer esterification approach. The carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst. A more modern, high-yield variation involves the use of a base and an alkylating agent.
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and cesium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).
-
Alkylation: Slowly add ethyl iodide (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature overnight to allow the reaction to proceed to completion.
-
Workup: Quench the reaction with water and extract the product into ethyl acetate.
-
Purification: Wash the organic layer with saturated saline, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure Ethyl 5-bromothiophene-2-carboxylate as a light yellow oil.[1]
Caption: Synthesis workflow via esterification.
Method 2: Oxidative Esterification of 5-Bromothiophene-2-carboxaldehyde This method converts the aldehyde directly to the ethyl ester in a one-pot reaction using sodium cyanide, acetic acid, and manganese dioxide in ethanol.
Step-by-Step Experimental Protocol:
-
Mixing: To 5-bromothiophene-2-carboxaldehyde (1.0 eq) in ethanol, sequentially add sodium cyanide (~5.4 eq), acetic acid (~1.7 eq), and manganese dioxide (~21.4 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Filtration: Filter the reaction mixture through celite, washing the residue thoroughly with ether.
-
Extraction: Combine the filtrates, concentrate them, and then take up the residue in water. Extract the aqueous layer three times with ether.
-
Purification: Wash the combined ether extracts with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate in vacuo. The final product is obtained as a pale yellow oil after Kugelrohr distillation.[8]
Chemical Reactivity and Applications
The bromine atom at the 5-position is the primary site of reactivity, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions.[9][10] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science.
-
Medicinal Chemistry: It is a key intermediate for synthesizing thiophene derivatives with potential biological activities, including anti-inflammatory, antimicrobial, and antibacterial properties.[2][10]
-
Materials Science: The thiophene core is a common component in organic electronics. This compound can be used to synthesize conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Agrochemicals and Dyes: Its structure serves as a scaffold for the development of novel pesticides, herbicides, and specialty dyes.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the compound's integrity.
Hazard Identification
According to the Globally Harmonized System (GHS), Ethyl 5-bromothiophene-2-carboxylate is classified as follows:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H302: Harmful if swallowed.[4]
The GHS pictogram associated with these hazards is the "Harmful" symbol (GHS07).[4]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.[12]
Storage Recommendations
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
For long-term stability and to prevent degradation, it is often recommended to store the compound under refrigeration (e.g., 4°C) and protected from light.[4][5]
-
Keep away from strong oxidizing agents.[11]
Conclusion
Ethyl 5-bromothiophene-2-carboxylate is a foundational building block whose value is derived from the strategic placement of its functional groups. The interplay between the reactive bromine atom and the modifiable ester group on the stable thiophene ring provides chemists with a powerful tool for molecular construction. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical entities.
References
-
PrepChem.com. (n.d.). Synthesis of Ethyl 5-bromothiophene-2-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723. [Link]
-
Chemcasts. (n.d.). 5-Bromo-2-thiophenecarboxylic acid (CAS 7311-63-9) Properties. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 5-bromothiophene-2-carboxylate. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]
-
ChemWhat. (n.d.). Ethyl 5-bromothiophene-2-carboxylate CAS#: 5751-83-7. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids.... [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates.... [Link]
Sources
- 1. Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 [sigmaaldrich.com]
- 5. Ethyl 5-bromothiophene-2-carboxylate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. labproinc.com [labproinc.com]
- 7. chemwhat.com [chemwhat.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
